molecular formula C10H12Br2O B14581642 2,6-Dibromo-4-(butan-2-yl)phenol CAS No. 61305-63-3

2,6-Dibromo-4-(butan-2-yl)phenol

Cat. No.: B14581642
CAS No.: 61305-63-3
M. Wt: 308.01 g/mol
InChI Key: AHYWIKUGKPQSKU-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-(butan-2-yl)phenol is an organic compound belonging to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is specifically substituted with two bromine atoms and a butan-2-yl group, making it a unique derivative of phenol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-(butan-2-yl)phenol typically involves the bromination of 4-(butan-2-yl)phenol. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 2 and 6 positions of the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-(butan-2-yl)phenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic aromatic substitution.

    Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen, yielding the corresponding de-brominated phenol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as zinc (Zn) in acetic acid or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of 4-(butan-2-yl)phenol.

Scientific Research Applications

2,6-Dibromo-4-(butan-2-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-(butan-2-yl)phenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, or other proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-4-methylphenol: Similar structure but with a methyl group instead of a butan-2-yl group.

    2,6-Dibromo-4-nitrophenol: Contains a nitro group instead of a butan-2-yl group.

    2,6-Dibromo-4-chlorophenol: Substituted with a chlorine atom instead of a butan-2-yl group.

Uniqueness

2,6-Dibromo-4-(butan-2-yl)phenol is unique due to the presence of the butan-2-yl group, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from other similar compounds and potentially useful for specific applications where these properties are advantageous.

Properties

CAS No.

61305-63-3

Molecular Formula

C10H12Br2O

Molecular Weight

308.01 g/mol

IUPAC Name

2,6-dibromo-4-butan-2-ylphenol

InChI

InChI=1S/C10H12Br2O/c1-3-6(2)7-4-8(11)10(13)9(12)5-7/h4-6,13H,3H2,1-2H3

InChI Key

AHYWIKUGKPQSKU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC(=C(C(=C1)Br)O)Br

Origin of Product

United States

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